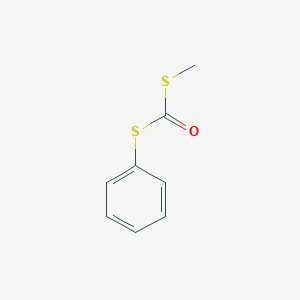
Methylsulfanyl(phenylsulfanyl)methanone
Descripción
Methylsulfanyl(phenylsulfanyl)methanone is a sulfur-containing methanone derivative characterized by the presence of both methylsulfanyl (-SMe) and phenylsulfanyl (-SPh) groups. These compounds are typically synthesized via reactions involving ketones and sulfanylating agents, as seen in the preparation of aryl[2-(methylsulfanyl)quinolin-3-yl]methanones . The dual sulfanyl groups likely influence electronic properties, solubility, and reactivity, making such compounds relevant in organic synthesis and materials science.
Propiedades
Número CAS |
13509-29-0 |
|---|---|
Fórmula molecular |
C8H8OS2 |
Peso molecular |
184.3 g/mol |
Nombre IUPAC |
methylsulfanyl(phenylsulfanyl)methanone |
InChI |
InChI=1S/C8H8OS2/c1-10-8(9)11-7-5-3-2-4-6-7/h2-6H,1H3 |
Clave InChI |
MSXKMQPVMYECGD-UHFFFAOYSA-N |
SMILES |
CSC(=O)SC1=CC=CC=C1 |
SMILES canónico |
CSC(=O)SC1=CC=CC=C1 |
Sinónimos |
Dithiocarbonic acid S-methyl S-phenyl ester |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The substituents on the methanone core significantly alter physical and chemical properties:
- Methyl 2-[4-Chloro-2-(methylsulfanyl)-6-(phenylsulfanyl)pyrimidin-5-yl]-2-hydroxypropanoate (8b): Contains chloro, methylsulfanyl, and phenylsulfanyl groups.
- 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone: The sulfonyl group (-SO₂Ph) is more electron-withdrawing than sulfanyl (-SPh), affecting reactivity and intermolecular interactions .
Physical Properties
Key data for selected compounds:
Notes:
- Thermal Stability : Tetrazole-based compounds exhibit higher decomposition temperatures (247–289°C) due to extensive hydrogen-bonding networks . Sulfanyl analogs likely have lower stability unless stabilized by aromatic or electron-withdrawing groups.
- Melting Points : Chlorinated and sulfanyl-substituted compounds (e.g., 8b) show moderate melting points (145–147°C), influenced by crystal packing and hydrogen bonds .
Spectral Characteristics
- IR and NMR Data: Compound 8b: IR peaks at 3400 cm⁻¹ (OH) and 1717 cm⁻¹ (C=O); ¹H NMR signals at δ 1.81 (s, 3H, -SMe) and δ 7.40–7.49 (aromatic protons) . (1H-Benzotriazol-1-yl)[4-(methylsulfanyl)phenyl]methanone (20): ¹H NMR δ 1.89 (s, 3H, -SMe) and δ 7.42–7.56 (aromatic protons), consistent with methylsulfanyl and benzotriazole groups .
Stability and Reactivity
- Hydrogen Bonding: Crystal structures (e.g., 1-(4-Methylphenyl)-2-(phenylsulfonyl)ethanone) reveal intermolecular C–H···O bonds, enhancing thermal stability .
- Oxidative Sensitivity : Methylsulfanyl groups are prone to oxidation, whereas phenylsulfanyl groups offer greater steric protection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


